N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,4-Dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[3,4-d]pyrimidine scaffold with amine groups at positions 4 and 6.
- Substituents:
- N4: 2,4-Dimethylphenyl group (electron-donating methyl groups at positions 2 and 4 of the phenyl ring).
- N6: 3,4-Dimethylphenyl group (methyl groups at positions 3 and 4).
- Position 1: Methyl group.
- Molecular formula: C22H24N6 (calculated molecular weight: 372.47 g/mol).
This compound’s structural design emphasizes lipophilic and steric effects due to the dimethylphenyl substituents, which may influence solubility, binding affinity, and metabolic stability compared to analogs with polar or bulky groups .
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-13-6-9-19(16(4)10-13)25-20-18-12-23-28(5)21(18)27-22(26-20)24-17-8-7-14(2)15(3)11-17/h6-12H,1-5H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJQKKLUDIYWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC(=C(C=C4)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits potent cytotoxicity against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases involved in tumor growth and proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and nonreceptor tyrosine kinases such as ACK1 (Activated Cdc42-associated kinase) .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by acting as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition can reduce the production of inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial activity .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the chlorination of precursor compounds followed by hydrazinolysis and condensation reactions with aromatic aldehydes .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazolo[3,4-d]pyrimidine core significantly influences the biological activity of the compound. The 2,4-dimethylphenyl and 3,4-dimethylphenyl groups enhance lipophilicity and improve binding affinity to target enzymes .
Case Study 1: Inhibition of ACK1 Kinase
A study investigated the inhibitory effects of this compound on ACK1 kinase. The results indicated that the compound effectively inhibited kinase activity in vitro and demonstrated selective cytotoxicity against cancer cell lines dependent on ACK1 signaling pathways .
Case Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of inflammation induced by carrageenan injection, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
Physico-Chemical Properties
Table 2: Solubility and Thermal Data
Key Observations :
- The target compound’s solubility is expected to be lower than ’s analog (0.5 μg/mL) due to increased lipophilicity from dual dimethylphenyl groups .
- Melting points of methyl-substituted analogs (e.g., : 251–253°C) are higher than methoxy-substituted derivatives (: 243–245°C), likely due to reduced hydrogen bonding in the latter .
Spectral Data and Electronic Effects
- NMR Shifts :
- Methyl groups in the target compound’s substituents induce upfield shifts in aromatic protons (e.g., 7.24–7.70 ppm in ’s chloro derivatives ) compared to electron-withdrawing groups like chlorine or bromine.
- The 3,4-dimethylphenyl group at N6 may cause distinct 13C NMR signals near 115–128 ppm (cf. : 115.1–158.7 ppm for chloro analogs) .
Biological Activity
N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C20H20N6
- Molecular Weight : 344.4 g/mol
- CAS Number : 896001-58-4
This compound features a pyrazolo[3,4-d]pyrimidine core with two dimethyl-substituted phenyl groups at the N4 and N6 positions, which are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 2,4-dimethylphenyl and 3,4-dimethylphenyl groups at the N4 and N6 positions respectively.
These synthetic routes have been optimized to yield high purity and yield of the target compound.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. For instance:
- Inhibition of Casein Kinase 1 (CK1) : The compound has been identified as a potent inhibitor of CK1, which is implicated in various cancers. In vitro studies demonstrated an IC50 value in the nanomolar range (78 nM) for related derivatives, suggesting strong inhibitory potential against cancer cell proliferation .
- Dual EGFR/VGFR2 Inhibition : Another study highlighted that similar compounds showed dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM. These compounds effectively induced apoptosis in cancer cell lines such as MCF-7 .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | CK1 | 0.078 | Inhibits cancer cell proliferation |
| Phenylpyrazolo[3,4-d]pyrimidine derivative | EGFR/VGFR2 | 0.3 - 24 | Induces apoptosis in MCF-7 cells |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can inhibit bacterial growth through mechanisms that may involve interference with bacterial enzyme systems .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes involved in cell signaling pathways associated with cancer progression.
- Receptor Modulation : Its structure allows for interaction with specific receptors involved in tumor growth and angiogenesis.
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines:
- Study on CK1 Inhibition : A study published in PubMed detailed the discovery of CK1 inhibitors among pyrazolo[3,4-d]pyrimidines and highlighted their potential therapeutic applications in oncology .
- Anticancer Efficacy : Research published in MDPI demonstrated that certain derivatives not only inhibited tumor growth but also induced apoptosis and suppressed cell migration in breast cancer models .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including condensation of aldehydes with β-dicarbonyl compounds and urea, followed by coupling reactions to introduce aromatic substituents . Key optimizations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl groups .
- Solvent systems : Dimethylformamide (DMF) or acetonitrile under inert atmospheres reduces oxidation side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >85% yield .
- Quality control : HPLC and NMR validate purity (>95%) and structural integrity .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylphenyl groups at N4/N6) and confirm core pyrazolo[3,4-d]pyrimidine structure .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and pyrimidine core .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (C₂₇H₂₆N₆) and detects isotopic patterns .
Advanced Research Questions
Q. How does this compound interact with kinase targets, and what assays validate its selectivity?
The compound inhibits protein tyrosine kinases (PTKs) via competitive binding to the ATP-binding pocket. Methodological validation includes:
- Kinase profiling : Screen against 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays to calculate IC₅₀ values .
- Cellular assays : Measure phosphorylation inhibition in cancer cell lines (e.g., A549, HeLa) via Western blot .
- Structural docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide SAR .
Q. What strategies resolve contradictory data in biological activity studies?
Discrepancies in IC₅₀ values or efficacy often arise from:
- Purity variations : Re-test compounds after HPLC purification to eliminate impurities affecting activity .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM) and buffer pH (7.4) across labs .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl or cycloheptyl variants) to identify critical substituents .
Q. How can structure-activity relationship (SAR) studies enhance potency?
- Substituent modification : Replace 3,4-dimethylphenyl groups with electron-withdrawing groups (e.g., Cl, Br) to boost kinase affinity .
- Core rigidity : Introduce fused rings (e.g., indole) to restrict conformational flexibility and improve target binding .
- Solubility optimization : Add polar groups (e.g., morpholine) to enhance bioavailability without sacrificing activity .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : Administer 10–50 mg/kg/day orally to nude mice with implanted tumors (e.g., HT-29 colon cancer) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in Sprague-Dawley rats .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate esters to improve hydrophilicity .
Q. What computational tools predict off-target interactions?
- Pharmacophore modeling : Use Schrödinger Suite to identify unintended targets (e.g., cytochrome P450 enzymes) .
- Machine learning : Train models on kinase inhibitor datasets to flag high-risk off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
